molecular formula C38H46ClN2NaO6S2 B1142146 IR-783 CAS No. 115970-66-6

IR-783

Cat. No.: B1142146
CAS No.: 115970-66-6
M. Wt: 749.4 g/mol
InChI Key: QQIQAVJARACLHE-UHFFFAOYSA-M
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Description

This compound (CAS: 115970-66-6, molecular formula: C₃₈H₄₆ClN₂NaO₆S₂) is a polymethine dye belonging to the indocyanine green (ICG) derivative family. It features a conjugated bis-indolium structure with a central cyclohexenylidene bridge, dual sulfonatobutyl substituents, and a chloro substituent on the cyclohexene ring . Its design optimizes near-infrared (NIR) absorption and fluorescence, making it suitable for biomedical imaging applications, particularly tumor detection and vascular mapping . The sulfonate groups enhance water solubility, while the rigid cyclohexenylidene backbone stabilizes the π-conjugated system, reducing non-radiative decay .

Properties

IUPAC Name

sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQAVJARACLHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701181
Record name Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115970-66-6
Record name Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt, sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, commonly referred to as IR 783, is a synthetic compound with significant potential in biological applications, particularly in the field of fluorescence imaging and phototherapy. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C38H46ClN2NaO6S2
  • Molecular Weight : 749.35 g/mol
  • CAS Number : 115970-66-6
  • Purity : >98% (HPLC)

Synthesis and Characterization

IR 783 can be synthesized through a multi-step process involving the reaction of various indole derivatives and sulfonate groups. The synthesis typically includes:

  • Formation of the indole backbone.
  • Introduction of the sulfonate group.
  • Chlorination and cyclization to achieve the final structure.

The compound exhibits a maximum absorption wavelength (λmax) around 783 nm, making it suitable for near-infrared applications.

Fluorescence Properties

IR 783 is recognized for its strong fluorescence properties, making it an effective fluorescent probe for biological imaging. Its near-infrared emission allows for deep tissue penetration with minimal background interference from biological tissues.

Phototherapeutic Applications

Research indicates that IR 783 has potential in photothermal therapy (PTT) for cancer treatment. The compound can absorb near-infrared light and convert it into heat, effectively targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue.

Cellular Uptake and Cytotoxicity

Studies have demonstrated that IR 783 is efficiently taken up by various cancer cell lines. For instance:

  • HeLa Cells : Exhibited significant fluorescence upon treatment with IR 783, indicating effective cellular uptake.
  • Cytotoxicity Assays : Showed that IR 783 has a dose-dependent cytotoxic effect on cancer cells while displaying lower toxicity to normal cells.

Study 1: Imaging and Therapy

A study published in Theranostics explored the use of IR 783 in multimodal imaging and therapy. The researchers demonstrated that IR 783 could be utilized for both imaging and targeted photothermal therapy in tumor-bearing mice. Results indicated a significant reduction in tumor size following treatment with IR 783 combined with laser irradiation .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of IR 783 in inducing apoptosis in cancer cells. The study revealed that IR 783 triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in programmed cell death .

Data Summary

PropertyValue
Molecular FormulaC38H46ClN2NaO6S2
Molecular Weight749.35 g/mol
λmax783 nm
Purity>98% (HPLC)
CAS Number115970-66-6

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

  • Cyclohexenylidene vs. Cyclopentenylidene Backbones :
    Compared to the cyclopentenylidene analog (CAS: 3599-32-4), the target compound’s cyclohexenylidene core extends conjugation, resulting in a redshifted absorption maximum (~805 nm vs. ~780 nm for cyclopentenyl derivatives) . The larger ring reduces steric strain, improving photostability .
  • Benzo[e]indolium vs. Indolium Moieties :
    Derivatives with benzo[e]indolium groups (e.g., CAS: 120724-85-8) exhibit broader absorption spectra due to extended aromaticity but suffer from reduced solubility and higher cytotoxicity .

Substituent Effects

  • Chloro Substituent: The 2-chloro group on the cyclohexenylidene ring in the target compound enhances electron-withdrawing effects, increasing quantum yield (QY: ~0.12) compared to non-halogenated analogs (QY: ~0.08) .
  • Sulfonate Chain Length :
    Compounds with shorter sulfonatobutyl chains (e.g., CAS: 120724-84-7) show lower aqueous solubility (logP: −1.2 vs. −2.5 for the target compound) and faster renal clearance, limiting their utility in prolonged imaging .

Physicochemical and Spectral Properties

Property Target Compound Cyclopentenylidene Analog Benzo[e]indolium Derivative
CAS Number 115970-66-6 3599-32-4 120724-85-8
Absorption λmax 805 nm 780 nm 820 nm
Emission λmax 835 nm 810 nm 850 nm
Quantum Yield 0.12 0.09 0.15
Solubility (H2O) 25 mg/mL 15 mg/mL 8 mg/mL
LogP −2.5 −1.8 −0.9

Data compiled from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR-783
Reactant of Route 2
IR-783

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